molecular formula C21H26ClN3O3S B2984347 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone CAS No. 1421524-06-2

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2984347
CAS RN: 1421524-06-2
M. Wt: 435.97
InChI Key: ISLJMLGUOLGYGM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including an isoxazole ring, a thiazepane ring, and a morpholine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the isoxazole, thiazepane, and morpholine rings could affect the compound’s polarity, solubility, and stability .

Scientific Research Applications

Imaging Agent in Parkinson's Disease Research

The compound was explored as a potential positron emission tomography (PET) imaging agent for the LRRK2 enzyme in Parkinson's disease. The synthesis of a related compound, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01), and its precursor demonstrated the potential for imaging LRRK2 activity, which could provide valuable insights into the progression and treatment of Parkinson's disease. The process involved a multi-step synthesis and resulted in a tracer with high radiochemical yield and purity, indicating its suitability for PET imaging applications (Wang, Gao, Xu, & Zheng, 2017).

Molecular Docking and Biological Activity Studies

Research into novel bioactive heterocycles, including the synthesis and structural exploration of related compounds, has highlighted their potential in drug development. For instance, studies involving (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone have shown antiproliferative activity against cancer cell lines. This compound's structure was characterized using various spectroscopic methods and X-ray diffraction, which confirmed its molecular conformation and potential for stability through intra- and inter-molecular hydrogen bonds. Hirshfeld surface analysis further detailed the intermolecular interactions present, underscoring the compound's significance in developing new therapeutic agents (Benaka Prasad, Anandakumar, Raghu, Raghava Reddy, Deepa Urs, & Naveen, 2018).

Synthesis and Reactivity Studies

Research into functional isoxazole derivatives from related chemical structures has contributed to synthetic chemistry, providing insights into the reactivity and potential applications of these compounds. The modification of (5-arylisoxazol-3-yl)chloromethanes with various nucleophiles demonstrated the versatility of these compounds in synthesizing a range of derivatives with potential biological and chemical applications. Such studies not only expand the library of isoxazole-based compounds but also enhance our understanding of their reactivity and potential uses in medicinal chemistry and material science (Potkin, Bumagin, Petkevich, Dikusar, Semenova, Kurman, Zolotar’, Pashkevich, Gurinovich, & Kul’chitskii, 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Without more information, it’s difficult to predict the mechanism of action .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying the compound’s reactivity, and testing its biological activity .

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3S/c1-15-19(20(23-28-15)17-5-2-3-6-18(17)22)21(26)25-7-4-12-29-14-16(25)13-24-8-10-27-11-9-24/h2-3,5-6,16H,4,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLJMLGUOLGYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCSCC3CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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